METHYL 4-(2,3-DIHYDRO-1H-ISOINDOLE-2-SULFONYL)BENZOATE
Description
Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate is a methyl benzoate ester substituted at the para-position with a 2-sulfonyl-2,3-dihydro-1H-isoindole moiety.
Properties
IUPAC Name |
methyl 4-(1,3-dihydroisoindol-2-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-21-16(18)12-6-8-15(9-7-12)22(19,20)17-10-13-4-2-3-5-14(13)11-17/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSMBTDJGGLLGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino-substituted compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
- Target Compound: Features a 2-sulfonyl-2,3-dihydro-1H-isoindole group.
- Compounds (C1–C7): Methyl benzoates with quinoline-piperazine-carbonyl substituents. These derivatives combine aromatic quinoline moieties with piperazine linkers, offering planar aromatic systems and basic nitrogen atoms for interaction with biological targets .
- Compounds (I-6230, I-6232, etc.): Ethyl benzoates substituted with pyridazine, methylisoxazole, or related heterocycles via phenethylamino, thio, or ether linkages.
Physicochemical and Spectral Properties
A comparative table of key analogs is provided below:
*Molecular formulas calculated from structural descriptors.
Biological Activity
Methyl 4-(2,3-dihydro-1H-isoindole-2-sulfonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Profile
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅N₁O₄S
- SMILES :
COC(c(cc1)ccc1S(N(C1)Cc2c1cccc2)(=O)=O)=O - Molecular Weight : 315.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The sulfonyl group in the structure is significant for its potential to form hydrogen bonds with biological macromolecules, which may influence enzyme activity and receptor binding.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect key signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells. In a study assessing its effects on murine liver cell lines, the compound demonstrated significant growth inhibition at concentrations around 10 µM without adversely affecting healthy cells .
Case Studies
-
Growth Inhibition in Cancer Cell Lines :
- A study highlighted the compound's ability to inhibit the growth of various cancer cell lines. This was assessed through dose-response experiments where the compound was tested against both tumorigenic and non-tumorigenic cells.
- Results showed a marked decrease in viability in cancer cells while maintaining cell viability in normal cells .
- Cell Migration and Metastasis :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
